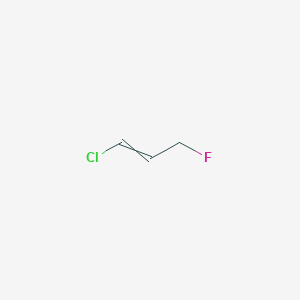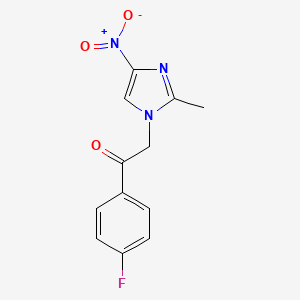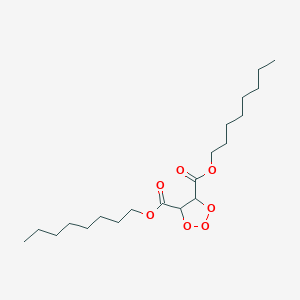![molecular formula C14H16O2S B14348190 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane CAS No. 93005-67-5](/img/structure/B14348190.png)
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane typically involves multiple steps, starting with the preparation of the tricyclo[2.2.1.02,6]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tricycloheptane derivatives.
Substitution: Various substituted tricycloheptane compounds.
Applications De Recherche Scientifique
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors . The tricyclic structure provides rigidity, enhancing the compound’s stability and specificity in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: Shares the same tricyclic core but lacks the sulfonyl and methylphenyl groups.
Nortricyclene: Another tricyclic compound with similar structural features but different functional groups.
Uniqueness
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is unique due to its combination of a tricyclic core with a sulfonyl group and a methylphenyl substituent. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
93005-67-5 |
|---|---|
Formule moléculaire |
C14H16O2S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C14H16O2S/c1-8-2-4-10(5-3-8)17(15,16)14-9-6-11-12(7-9)13(11)14/h2-5,9,11-14H,6-7H2,1H3 |
Clé InChI |
WZMYWJSCBABHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC4C2C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



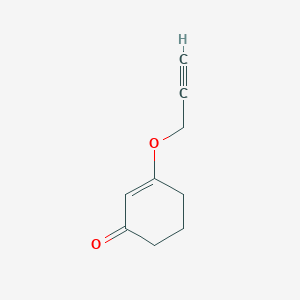
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
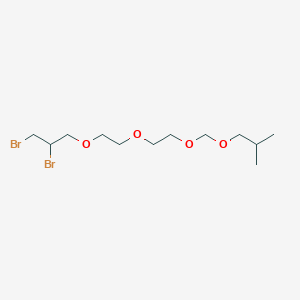
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
